![molecular formula C19H19N3O B2852121 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 2189499-71-4](/img/structure/B2852121.png)
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a common structure in many biologically active compounds, particularly tropane alkaloids . This core is attached to a quinoxaline group, another important structure found in various bioactive compounds.
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane core often involves enantioselective construction methods . These methods aim to create the bicyclic scaffold in a stereoselective manner, meaning the spatial arrangement of the atoms is carefully controlled .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane core is a bicyclic structure, meaning it consists of two fused rings . In this case, the rings are a six-membered ring and a three-membered ring. The quinoxaline group is a bicyclic aromatic compound consisting of two fused six-membered rings, one being benzene and the other being pyrazine.作用機序
Target of Action
The primary target of 2-{3-Cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, suggesting that the compound might interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular processes .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling . Therefore, it’s plausible that this compound might have similar effects.
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities , suggesting that this compound might have similar effects.
実験室実験の利点と制限
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations. It is not effective in all types of cancer, and its efficacy may be limited by the development of resistance.
将来の方向性
There are several future directions for research on 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline. One area of interest is the development of combination therapies that include this compound and other targeted therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, there is ongoing research into the development of new EGFR inhibitors that may be more effective than this compound.
合成法
The synthesis of 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline involves the reaction of 2,3-dichloroquinoxaline with cyclopropylamine, followed by the addition of 8-azabicyclo[3.2.1]octan-3-one and subsequent reduction with lithium aluminum hydride. The final product is obtained by acylation with 4-chlorobutyryl chloride.
科学的研究の応用
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, pancreatic cancer, and head and neck cancer.
特性
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(18-11-20-16-3-1-2-4-17(16)21-18)22-14-7-8-15(22)10-13(9-14)12-5-6-12/h1-4,11,14-15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYMRBXERMTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
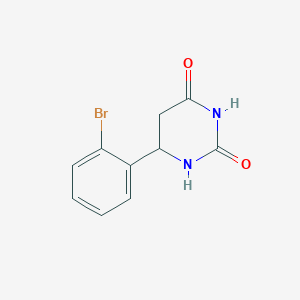
![3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2852039.png)
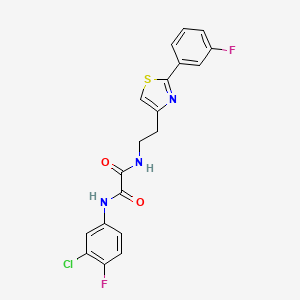
![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)
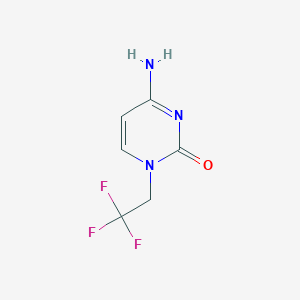
![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
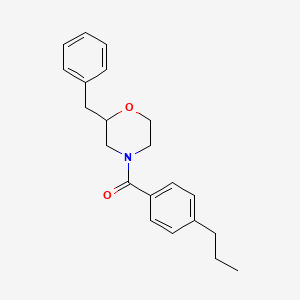
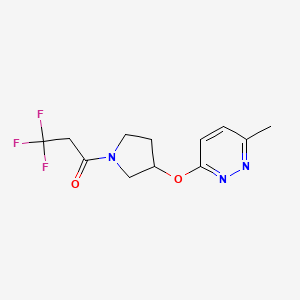

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)
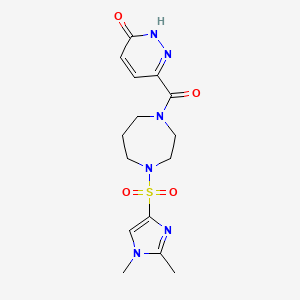
![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)
